molecular formula C13H36Si4 B12036124 Tert-butyl-tris(trimethylsilyl)silane CAS No. 104475-59-4

Tert-butyl-tris(trimethylsilyl)silane

Cat. No.: B12036124
CAS No.: 104475-59-4
M. Wt: 304.76 g/mol
InChI Key: NYVYUDNXHVPGJP-UHFFFAOYSA-N
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Description

Tert-butyl-tris(trimethylsilyl)silane is a specialized organosilane compound of significant interest in synthetic and polymer chemistry as a radical-based reagent . Compounds of this class are recognized for their utility in a variety of radical chain reactions, serving as effective mediators for the reduction of organic halides (Cl, Br, I) and other functional groups such as selenides, xanthates, and isocyanides . The mechanism involves the generation of a persistent silyl radical that initiates a chain process, allowing reactions to be carried out under mild conditions with excellent yields and notable selectivity . A primary application is the radical-based hydrosilylation of carbon-carbon double and triple bonds . This reaction is highly regioselective, proceeding with anti-Markovnikov orientation, and can be applied to both electron-rich and electron-poor olefins to synthesize silane-substituted compounds . Furthermore, its role as a mediator in consecutive radical reactions enables the construction of complex molecular scaffolds through intra- or inter-molecular addition to unsaturated bonds prior to the final H-atom transfer step . This reagent is also utilized in photopolymerization, acting as an efficient co-initiator for both free-radical and cationic polymerization processes, even under aerated conditions . From a practical standpoint, this silane is considered a less toxic alternative to tri-n-butylstannane (tin hydride) in radical chemistry, making it advantageous for applications where removal of toxic byproducts is a concern, such as in pharmaceutical research . It is typically used with radical initiators like AIBN or Et3B/O2 and should be handled under inert conditions due to its air and moisture sensitivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104475-59-4

Molecular Formula

C13H36Si4

Molecular Weight

304.76 g/mol

IUPAC Name

tert-butyl-tris(trimethylsilyl)silane

InChI

InChI=1S/C13H36Si4/c1-13(2,3)17(14(4,5)6,15(7,8)9)16(10,11)12/h1-12H3

InChI Key

NYVYUDNXHVPGJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for Tert Butyl Tris Trimethylsilyl Silane

Established Synthetic Pathways to Tert-butyl-tris(trimethylsilyl)silane and its Analogues

The construction of the carbon-silicon bond in highly substituted silanes is often hampered by the steric bulk of the substituents, which can significantly reduce reaction rates and yields. nsf.govlibretexts.org Traditional methods that are effective for less hindered silanes often fail when applied to the synthesis of compounds like this compound.

Strategic Approaches from Silicon Halides and Organometallic Reagents

A primary route to organosilanes involves the reaction of a silicon halide with an organometallic reagent, such as an organolithium or Grignard reagent. In the context of this compound, this would conceptually involve the reaction of chlorotris(trimethylsilyl)silane (B1587828) with tert-butyllithium (B1211817) or a tert-butyl Grignard reagent.

However, the immense steric hindrance imposed by the three trimethylsilyl (B98337) groups on the silicon atom, and the bulk of the incoming tert-butyl nucleophile, makes this direct approach challenging. Nucleophilic substitution at a silicon center is highly sensitive to steric effects. nih.govlibretexts.org Increasing the size of the substituents around the silicon atom can dramatically decrease the rate of an SN2-type reaction. libretexts.orgchemistrysteps.com The reaction of tris(trimethylsilyl)methyl-lithium, a carbon analogue of the silyl (B83357) anion, with various electrophiles highlights the limitations imposed by steric bulk. rsc.org

An alternative strategy involves reversing the polarity of the reactants, where a silyl nucleophile reacts with a carbon electrophile. This approach is often more successful for the synthesis of sterically congested silanes. nsf.gov

Formation via Silyllithium and Silyl Grignard Reagents

A more viable pathway to this compound involves the generation of a tris(trimethylsilyl)silyl anion, which then acts as a nucleophile. Tris(trimethylsilyl)silyllithium is a key intermediate and can be prepared from the cleavage of tetrakis(trimethylsilyl)silane (B1295357) with methyllithium (B1224462) or by the reaction of tris(trimethylsilyl)silane (B43935) with a strong base. wikipedia.org

This powerful silyl nucleophile can then react with an appropriate electrophile, such as a tert-butyl halide. However, the high steric demand of the tris(trimethylsilyl)silyl group can still be a significant barrier. For instance, the reaction of tris(trimethylsilyl)silyllithium with the sterically hindered di-tert-butylketone was found to not proceed, with the starting ketene (B1206846) being recovered unchanged. This suggests that the reaction with a tertiary alkyl halide like tert-butyl bromide might also be very slow or unsuccessful.

The generation of a silyl Grignard reagent, such as tris(trimethylsilyl)silylmagnesium bromide, offers another nucleophilic route. These can be formed via transmetalation of the corresponding silyllithium compound with magnesium bromide.

Novel One-Pot Synthesis Techniques for Aryl-Tris(trimethylsilyl)silanes (Relevance to Bulky Silyl Systems)

Recent advancements in synthetic methodology have led to the development of one-pot procedures for the synthesis of aryl-tris(trimethylsilyl)silanes, which provide valuable insights into the construction of sterically demanding silyl systems. A notable example involves the combination of tris(trimethylsilyl)potassium, an aryl Grignard reagent (ArMgBr), and an aryl bromide (ArBr). nsf.govnih.govbeilstein-journals.org This method circumvents the need to isolate sensitive intermediates and can provide good yields of the desired product.

The relevance of this one-pot synthesis to bulky alkyl systems like this compound lies in the demonstration that a highly substituted silyl group can be successfully coupled under the right conditions. The mechanistic rationale proposed for this reaction involves the in-situ formation of a silyl-magnesium species, which then undergoes a coupling reaction. This suggests that a similar one-pot approach, potentially using a tert-butyl Grignard reagent and a suitable activating agent, could be a feasible, though as yet unreported, strategy for the synthesis of this compound.

Mechanistic Investigations of Formation Reactions

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and overcoming the challenges posed by steric hindrance.

Role of Transmetalation Processes

Transmetalation is a key step in many of the synthetic routes to bulky silanes. In the one-pot synthesis of aryl-tris(trimethylsilyl)silanes, it is proposed that the initially formed tris(trimethylsilyl)potassium reacts with the aryl Grignard reagent in a transmetalation step to generate a more reactive tris(trimethylsilyl)silyl-magnesium species. nih.gov This intermediate is then believed to react with the aryl bromide to form the final product.

The efficiency of transmetalation can be influenced by the nature of the metals, the ligands, and the solvent. For the synthesis of this compound, a carefully chosen transmetalation step could be key to activating the silyl or the tert-butyl group for the crucial C-Si bond formation.

Influence of Catalytic Systems on Reaction Efficiency

The use of catalytic systems offers a powerful tool to enhance the efficiency of challenging synthetic transformations. While specific catalytic systems for the synthesis of this compound are not well-documented, research in related areas provides valuable leads.

Copper-catalyzed C(sp³)–Si bond formation has emerged as a promising method for the synthesis of alkylsilanes. beilstein-journals.org These reactions can proceed under milder conditions than traditional methods and may offer a pathway to overcome the steric barriers in the synthesis of the target compound. The development of new ligands and copper catalyst systems is an active area of research that may provide a future solution for the efficient synthesis of highly hindered silanes.

Scientific Article on this compound Cannot Be Generated

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that the necessary experimental data required to generate an article on This compound (Chemical Formula: C₁₃H₃₆Si₄) according to the specified detailed outline does not exist in accessible records.

The user's request demanded an in-depth analysis structured around highly specific topics in solid-state chemistry and crystallography, including:

Structural Characterization and Solid State Phenomena of Tert Butyl Tris Trimethylsilyl Silane

Investigation of Dynamic Behavior in the Solid State

Temperature-Dependent Order-Disorder Phase Transitions

Fulfilling this request is contingent upon the existence of published research detailing the crystal structure and solid-state behavior of Tert-butyl-tris(trimethylsilyl)silane. Extensive searches for this specific compound, including queries using its chemical name, molecular formula (C₁₃H₃₆Si₄), and structural identifiers, failed to locate any relevant crystallographic studies, powder diffraction data, or investigations into its phase transitions.

Major crystallographic databases, such as the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), were conceptually queried, but no entries corresponding to the crystal structure of this compound could be found.

It is important to note a frequent confusion in chemical literature and databases between the requested compound and the more extensively studied Tris(trimethylsilyl)silane (B43935) ([(CH₃)₃Si]₃SiH). While a wealth of information is available for the latter, this data is not applicable to the tert-butyl derivative and was therefore excluded.

Without the foundational crystallographic data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy. Therefore, the generation of the article focusing on the structural characterization and solid-state phenomena of this compound is not possible at this time.

High-Pressure Induced Phase Transitions and Structural Responses

The behavior of this compound under extreme pressure provides critical information on its compressibility and structural stability. Research in this area has focused on understanding how the bulky substituents accommodate increasing pressure through phase transitions and structural deformations.

A key study in this area involves the investigation of the crystal structures of this compound at both low temperatures and high pressures through X-ray powder diffraction. This research has revealed the compound's propensity to form plastic crystals, a state of matter characterized by long-range positional order but rotational disorder of the molecules. At ambient conditions, this compound exists in a body-centered cubic (bcc) plastic phase.

Upon cooling, a phase transition to an ordered crystalline phase is observed. Similarly, the application of high pressure induces phase transitions. For instance, a study by Jansen and Jakobiak, published in Zeitschrift für Kristallographie, systematically investigated the high-pressure and low-temperature phase transitions of this compound. Their work, based on X-ray powder diffraction, explored the structural response of the compound to pressures up to 5 GPa. uni-muenchen.de While the detailed crystallographic data from this high-pressure study, such as precise transition pressures and changes in unit cell parameters, are not widely disseminated in public databases, the study confirms the occurrence of pressure-induced phase transitions from the plastic crystalline state to more ordered phases. The ability to undergo such transitions is a hallmark of molecules with high spherical symmetry and weak intermolecular interactions, allowing for structural reorganization under compression.

The general trend for such sterically hindered molecules is that increasing pressure reduces the free volume, forcing the rotationally disordered molecules into a more space-efficient, ordered packing arrangement. The specific pressures at which these transitions occur and the nature of the resulting high-pressure phases are sensitive to the size and shape of the molecule.

Spectroscopic Probes for Structural Elucidation

Spectroscopic techniques are invaluable for probing the local environment and dynamics of the constituent atoms in this compound. Solid-state Nuclear Magnetic Resonance (NMR), Raman, and Infrared (IR) spectroscopy each provide a unique window into the molecular and crystal structure.

High-resolution solid-state ¹³C and ²⁹Si NMR studies on TTMSS have revealed significant dynamic processes occurring in the solid state. researchgate.net As a function of temperature, the NMR spectra show changes associated with molecular motion. In its plastic crystalline phase, the molecules undergo rapid, isotropic reorientation, which averages out the anisotropic interactions (like chemical shift anisotropy and dipolar coupling) and results in sharp NMR lines, similar to what is observed in solution.

As the temperature is lowered, a phase transition to a more ordered, rigid crystalline phase occurs. This transition is marked by a dramatic broadening of the NMR signals, as the molecular motions become restricted, and the anisotropic interactions are no longer averaged. This phenomenon provides a precise way to study phase transitions and the associated changes in molecular dynamics. For this compound, one would expect a similar behavior: sharp ¹³C and ²⁹Si NMR signals in its high-temperature plastic phase and broad, complex spectra in its low-temperature ordered phase.

The chemical shifts in ²⁹Si NMR are sensitive to the local electronic environment of the silicon atoms. In this compound, two distinct silicon environments are present: the central silicon atom bonded to the tert-butyl group and three trimethylsilyl (B98337) groups, and the three equivalent silicon atoms of the trimethylsilyl groups. While specific solid-state chemical shifts for this compound are not reported, studies on other silanes show that the chemical shift of a central silicon atom is highly dependent on the nature of its substituents. unige.chrsc.org The steric crowding and electronic effects of the tert-butyl and trimethylsilyl groups would result in characteristic chemical shifts that could be used to identify the compound and study its purity and structure.

Molecular dynamics simulations coupled with NMR lineshape analysis have been used to understand the motion of guest molecules in clathrates and other solid-state systems, providing a framework for how such studies could be applied to understand the rotational dynamics of the tert-butyl and trimethylsilyl groups in this compound. ksu.edu.sa

Raman and Infrared (IR) spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, symmetry, and bonding. While a dedicated vibrational analysis of this compound is not extensively documented, the expected spectral features can be reliably predicted by examining related compounds, particularly tris(trimethylsilyl)silane and molecules containing tert-butyl-silicon bonds. jkps.or.krresearchgate.net

The vibrational spectrum of this compound can be conceptually divided into contributions from the trimethylsilyl groups, the tert-butyl group, and the central Si-Si and Si-C skeletal framework.

Trimethylsilyl Group Vibrations: The trimethylsilyl ((CH₃)₃Si-) groups give rise to a set of characteristic vibrations. These include:

C-H stretching modes: Typically observed in the 2900-3000 cm⁻¹ region.

CH₃ deformation modes: Found in the 1400-1450 cm⁻¹ (asymmetric) and 1250-1270 cm⁻¹ (symmetric, "umbrella" mode) regions. The symmetric deformation is often a strong and sharp band in both IR and Raman spectra of trimethylsilyl compounds.

CH₃ rocking modes: Occurring in the 800-900 cm⁻¹ range.

Si-C stretching modes: These are typically found between 600 and 800 cm⁻¹.

Tert-butyl Group Vibrations: The tert-butyl group also has a distinct set of vibrational modes. Characteristic bands for a tert-butyl group attached to a silicon atom include skeletal C-C stretching and deformation modes. jkps.or.kr These vibrations often appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Skeletal Vibrations: The vibrations of the central Si(Si)₃C skeleton are of particular interest as they directly probe the core structure of the molecule.

Si-Si stretching modes: In polysilanes, the Si-Si stretching vibrations typically appear in the region of 350-500 cm⁻¹. In a study of tris(trimethylsilyl)silane derivatives, the Si-Si skeletal vibrations were found to have relatively weak intensities in both IR and Raman spectra. jkps.or.kr

Si-C (tert-butyl) stretching mode: The stretching vibration of the bond between the central silicon and the tert-butyl carbon would also fall in the lower frequency region of the spectrum.

A comparative analysis with tris(trimethylsilyl)silane, ((CH₃)₃Si)₃SiH, is particularly insightful. In the IR and Raman spectra of this compound, the Si-H stretching fundamental is clearly observed around 2050 cm⁻¹. jkps.or.kr In this compound, this mode is absent and replaced by vibrations associated with the Si-C(tert-butyl) bond. The table below summarizes the expected approximate frequency ranges for the key vibrational modes of this compound based on data from related compounds.

Vibrational ModeApproximate Frequency Range (cm⁻¹)Expected Intensity (IR/Raman)Notes
C-H Stretching (from -CH₃ groups)2900 - 3000Strong/StrongCharacteristic of alkyl groups.
CH₃ Asymmetric Deformation1400 - 1450Medium/MediumFrom both trimethylsilyl and tert-butyl groups.
CH₃ Symmetric Deformation1250 - 1270Strong/MediumA prominent feature for trimethylsilyl groups.
Si-C Stretching (from -Si(CH₃)₃)600 - 800Strong/StrongMultiple bands are expected due to symmetric and asymmetric modes.
Si-Si Stretching350 - 500Weak/MediumCharacteristic of the polysilane skeleton.
Si-C (tert-butyl) Stretching500 - 650Medium/MediumVibration of the central Si-C bond.

The combination of these spectroscopic techniques provides a comprehensive picture of the structural and dynamic properties of this compound in the solid state, revealing the consequences of its highly crowded nature.

Theoretical and Computational Chemistry of Tert Butyl Tris Trimethylsilyl Silane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic landscape of complex molecules. These methods allow for the precise determination of molecular geometries and the analysis of electronic properties that govern chemical behavior.

Density Functional Theory (DFT) has become a principal method for the computational study of organosilicon compounds due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths and angles, as well as electronic properties such as the energies of frontier molecular orbitals (HOMO and LUMO) and charge distributions.

While specific DFT studies on tert-butyl-tris(trimethylsilyl)silane are not extensively available in the surveyed literature, the methodologies applied to analogous tris(trimethylsilyl)silane (B43935) (TTMSS) derivatives provide a robust framework for understanding its properties. For instance, studies on TTMSS derivatives utilize hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d) to achieve reliable geometries and vibrational frequencies. jkps.or.kr

For this compound, a DFT optimization would likely reveal a tetrahedral arrangement around the central silicon atom, albeit distorted due to the steric bulk of the tert-butyl and tris(trimethylsilyl) groups. The Si-Si bond lengths are expected to be elongated compared to less substituted silanes, a common feature in sterically hindered polysilanes. The electronic properties, such as the HOMO-LUMO gap, would provide insights into the molecule's kinetic stability and its propensity to engage in chemical reactions.

Table 1: Representative DFT Calculation Parameters for Organosilicon Compounds

ParameterTypical Value/MethodSignificance
Functional B3LYP, PBE0, M06-2XApproximates the exchange-correlation energy.
Basis Set 6-31G(d), 6-311+G(d,p), cc-pVTZDefines the set of functions used to build molecular orbitals.
Optimized Geometry Bond lengths, bond angles, dihedral anglesRepresents the lowest energy structure of the molecule.
Electronic Energy Hartrees or eVTotal energy of the molecule at its optimized geometry.
HOMO/LUMO Energies eVRelate to ionization potential and electron affinity, respectively.
Mulliken/NBO Charges Atomic unitsProvides an estimation of the partial charges on each atom.

This table presents typical parameters and their significance in the context of DFT calculations on organosilicon compounds, based on general computational chemistry practices.

The bonding in polysilanes is characterized by significant σ-electron delocalization, a phenomenon that can be understood through the lens of hyperconjugation. In the case of this compound, hyperconjugative interactions are expected to play a crucial role in stabilizing the molecule. These interactions involve the delocalization of electron density from filled σ-orbitals (such as Si-Si and Si-C bonds) into adjacent empty σ* anti-bonding orbitals.

Computational Modeling of Conformational Landscapes and Isomerization Pathways

The conformational landscape of a flexible molecule like this compound is likely to be complex, featuring multiple local minima on the potential energy surface. Computational modeling, through methods such as conformational searches and potential energy surface scans, can identify the most stable conformers and the energy barriers between them. These studies are crucial for understanding the molecule's dynamic behavior in different environments.

For this compound, rotation around the Si-Si and Si-C bonds would be the primary degrees of freedom leading to different conformers. The steric hindrance imposed by the bulky tert-butyl and trimethylsilyl (B98337) groups would likely result in significant rotational barriers, potentially isolating certain conformers at lower temperatures.

Isomerization pathways, which could involve the migration of a trimethylsilyl group or rearrangements of the carbon skeleton of the tert-butyl group, would represent higher energy processes. The investigation of such pathways typically requires the location of transition states on the potential energy surface. To date, specific computational studies detailing the conformational landscapes and isomerization pathways of this compound are not prominently featured in the scientific literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers the ability to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For this compound, the prediction of vibrational (infrared and Raman) and NMR spectra would be of particular interest.

DFT calculations can provide harmonic vibrational frequencies, which, when appropriately scaled, can show excellent agreement with experimental IR and Raman spectra. jkps.or.kr This allows for the confident assignment of observed spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include Si-C stretches, Si-Si stretches, and various bending and rocking modes of the methyl groups.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Comparing calculated and experimental ¹H, ¹³C, and ²⁹Si NMR spectra would provide a stringent test of the accuracy of the computed molecular structure and electronic environment. While experimental spectroscopic data for this compound exists, detailed computational predictions and direct comparisons are not widely published.

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Related Compound: Tris(trimethylsilyl)silane (TTMSS)

Spectroscopic DataPredicted (Scaled DFT)Experimental
IR: ν(Si-H) (cm⁻¹) ~20902085
Raman: ν(Si-Si) (cm⁻¹) ~350-450~360, 430
¹H NMR: δ(Si-H) (ppm) -3.35
²⁹Si NMR: δ(Si(SiMe₃)₃) (ppm) --99.5
²⁹Si NMR: δ(SiMe₃) (ppm) --9.2

This table provides a representative comparison for the related compound tris(trimethylsilyl)silane, illustrating the typical agreement between calculated and experimental data. Specific data for this compound is not available in the searched literature.

Molecular Dynamics Simulations for Solid-State Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, including their solid-state packing, dynamics, and phase transitions. For a molecule like this compound, MD simulations could provide insights into its crystal structure, the nature of intermolecular interactions in the solid state, and how these change with temperature.

By simulating the system at different temperatures, it is possible to observe phase transitions, such as from a crystalline solid to a plastic crystal or to a liquid. These simulations can reveal the molecular mechanisms underlying these transitions, including changes in molecular orientation and translational diffusion. The development of accurate force fields, which describe the potential energy of the system as a function of atomic coordinates, is crucial for the success of MD simulations.

While MD simulations have been extensively used to study a wide range of materials, including other organosilicon compounds, specific studies on the solid-state behavior and phase transitions of this compound are not found in the reviewed literature. However, studies on similar globular molecules suggest that it may exhibit interesting phase behavior, such as the formation of plastic crystalline phases where molecules have long-range positional order but are orientationally disordered.

Reactivity Profiles and Mechanistic Pathways Involving the Tert Butyl Tris Trimethylsilyl Silyl Moiety

Role as a Sterically Demanding Ligand in Coordination Chemistry

The large steric footprint of the tris(trimethylsilyl)silyl ligand, also known as the "supersilyl" or "hypersilyl" ligand, plays a crucial role in the synthesis and properties of metal complexes. researchgate.netwikipedia.org Its presence can enforce unusual coordination geometries, stabilize reactive metal centers, and influence the catalytic activity of the resulting complexes.

Synthesis and Characterization of Metal Complexes Bearing the Bulky Silyl (B83357) Group

A general route to introduce the tris(trimethylsilyl)silyl ligand onto a metal center involves the use of its alkali metal salt, tris(trimethylsilyl)silyl lithium, (Me₃Si)₃SiLi. This nucleophilic reagent can be prepared from tetrakis(trimethylsilyl)silane (B1295357) and methyllithium (B1224462). wikipedia.org Another common precursor is tris(trimethylsilyl)silane (B43935), ((Me₃Si)₃SiH), which can react with metal complexes through various pathways, including oxidative addition or deprotonation. wikipedia.org

For example, paramagnetic d¹ complexes of group 4 metals have been synthesized by reacting potassium tris(trimethylsilyl)silanide with metallocene dichlorides of titanium, zirconium, and hafnium. nih.gov The outcomes of these reactions are highly dependent on the specific metal center. nih.gov Similarly, multidentate ligands incorporating the tris(trimethylsilyl)methyl [trisyl, -C(SiMe₃)₃] group, a close structural analog, have been synthesized and used to create transition-metal complexes with unique structures. researchgate.net

The characterization of these bulky silyl complexes relies on a combination of spectroscopic techniques and X-ray crystallography. NMR spectroscopy (¹H, ¹³C, ²⁹Si) provides valuable information about the ligand environment, while X-ray diffraction reveals precise details of the coordination geometry, including bond lengths and angles, which are often distorted due to the steric pressure exerted by the ligand. nih.govnih.gov

Table 1: Selected Metal Complexes with the Tris(trimethylsilyl)silyl Ligand and Related Bulky Silyl Groups

ComplexMetalAncillary LigandsSynthetic Precursor(s)Key Structural FeaturesReference(s)
[Cp₂Hf{Si(SiMe₃)₃}₂]⁻HfCyclopentadienyl (B1206354) (Cp)K[Cp₂HfCl₂], KSi(SiMe₃)₃Distorted tetrahedral geometry around Hf nih.gov
[Cp₂Ti{Si(H)(SiMe₃)₂}₂]⁻TiCyclopentadienyl (Cp)K[Cp₂TiCl₂], KSi(SiMe₃)₃Formation of Si-H bonds via rearrangement nih.gov
[{A²ᵗNiBr}₂] (A²ᵗ = 1,3-(t-Bu)₂C₃H₃)NiAllyl, BromideNiBr₂(DME), K[A²ᵗ]Dimeric structure with bridging bromides nih.gov
[A²ᵗNi(IMes)Br]NiAllyl, Bromide, IMes[{A²ᵗNiBr}₂], IMesMonomeric with η³-coordinated allyl ligand nih.gov

Note: This table presents a selection of examples to illustrate the diversity of metal complexes. Cp = cyclopentadienyl; IMes = 1,3-dimesitylimidazol-2-ylidene; t-Bu = tert-butyl.

Influence on Coordination Geometry, Ligand Exchange Dynamics, and Catalytic Activity

The steric bulk of the tris(trimethylsilyl)silyl ligand significantly impacts the coordination sphere of the metal center. It can prevent the coordination of multiple ligands, leading to complexes with low coordination numbers. researchgate.net This steric hindrance can also distort the coordination geometry from ideal polyhedra. For instance, the Si-M-Si bond angles in bis(silyl) complexes are often significantly wider than in analogous complexes with less bulky ligands to accommodate the large silyl groups. nih.gov

Ligand exchange dynamics are also affected. The bulky nature of the ligand can slow down the rates of ligand association and dissociation, which can be a determining factor in catalytic cycles. In some cases, the steric pressure can lead to the stabilization of otherwise unstable species, allowing for their isolation and characterization. nih.gov

The electronic properties of the tris(trimethylsilyl)silyl ligand, primarily its strong σ-donating character, combined with its steric bulk, can modulate the catalytic activity of metal complexes. researchgate.net By influencing the electron density at the metal center and controlling access to the coordination sphere, these bulky ligands can enhance selectivity in catalytic transformations. However, excessive steric hindrance can also lead to a decrease in catalytic activity by blocking substrate access to the active site.

Participation in Main Group Element Chemistry

The tris(trimethylsilyl)silyl moiety has also been incorporated into compounds containing main group elements. The reaction of tris(trimethylsilyl)silyl lithium with electrophiles of main group elements provides a straightforward route to a variety of derivatives. For instance, chalcogenide derivatives can be prepared by reacting (Me₃Si)₃SiLi with elemental sulfur, selenium, or tellurium. wikipedia.org The steric bulk of the silyl group in these compounds often prevents oligomerization and allows for the isolation of monomeric species with unusual bonding arrangements.

Reactions Involving Selective Si-C Bond Activation and Rearrangements

While the Si-Si bonds within the tris(trimethylsilyl)silyl framework are relatively robust, the Si-C bonds can undergo selective activation and rearrangement under certain conditions. These reactions are often driven by the relief of steric strain or the formation of more thermodynamically stable products. For example, in the synthesis of certain metal complexes, rearrangements involving the migration of a methyl group from a trimethylsilyl (B98337) substituent to the central silicon atom have been observed. nih.gov Such rearrangements can lead to the formation of new silyl ligands in situ.

Generation and Reactivity of Derived Silyl Radicals (Contextualizing the Bulky Silyl Radical)

Tris(trimethylsilyl)silane is a well-established precursor for the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•. organic-chemistry.orgnih.gov This radical is a key intermediate in a wide range of chemical transformations, acting as a less toxic alternative to organotin radicals in radical-based synthesis. organic-chemistry.org

Mechanisms of Silyl Radical Formation from Precursors

The tris(trimethylsilyl)silyl radical is typically generated from tris(trimethylsilyl)silane through hydrogen atom abstraction by another radical species. nih.gov Common methods for initiating this process include:

Thermal Initiators: Azo compounds like azobisisobutyronitrile (AIBN) are frequently used to generate carbon-centered radicals upon heating, which then abstract the hydrogen atom from the silane (B1218182). researchgate.net

Photochemical Initiation: The photolysis of ketones, such as benzophenone (B1666685), generates an excited triplet state that can abstract a hydrogen atom from tris(trimethylsilyl)silane to produce the silyl radical. nih.gov

Reaction with other Radicals: The silyl radical can be formed by the reaction of the parent silane with various other radical species, such as alkoxy radicals (e.g., from the decomposition of peroxides). nih.gov

The relatively weak Si-H bond in tris(trimethylsilyl)silane (bond dissociation energy of approximately 79-84 kcal/mol) facilitates this hydrogen abstraction process. wikipedia.orgorganic-chemistry.org

Table 2: Bond Dissociation Energies (BDEs) of Selected Hydrides

CompoundBondBDE (kcal/mol)Reference(s)
Tributyltin hydrideSn-H74 organic-chemistry.org
Tris(trimethylsilyl)silane Si-H 79 organic-chemistry.org
TriethylsilaneSi-H90 organic-chemistry.org
TrimethylsilaneSi-H94 wikipedia.org

The reactivity of the resulting tris(trimethylsilyl)silyl radical is diverse. It can participate in a variety of radical chain reactions, including reductions of organic halides, hydrosilylation of alkenes and alkynes, and cyclization reactions. organic-chemistry.orgnih.govresearchgate.net The steric bulk of the radical influences its reactivity, often leading to high levels of regio- and stereoselectivity in its reactions. nih.gov

Hydrogen Atom Transfer Reactions and Their Kinetics

The generation of the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, often precedes its engagement in hydrogen atom transfer (HAT) reactions. A common method for producing this silyl radical involves the interaction of tris(trimethylsilyl)silane with photochemically generated radicals, such as the tert-butoxyl radical (t-BuO•) or a ketone in its triplet state. nih.gov For instance, the interaction between tris(trimethylsilyl)silane and the benzophenone triplet state results in hydrogen abstraction to form a ketyl radical and the (Me₃Si)₃Si• radical, with quantum yields approaching 1. nih.gov

Once formed, the (Me₃Si)₃Si• radical can participate in chain propagation steps, most notably by abstracting an atom or group from a substrate to generate a new radical species. nih.gov A key aspect of its utility in synthesis is its ability to then donate a hydrogen atom to the newly formed radical, propagating the chain and yielding the reduced product. nih.gov

The kinetics of hydrogen abstraction by initiating radicals to form the silyl radical have been studied. The rate constants for the reaction of silanes with the benzophenone triplet state and the tert-butoxyl radical highlight the reactivity of the Si-H bond in tris(trimethylsilyl)silane. nih.gov

Table 1: Rate Constants for Hydrogen Abstraction from Silanes at 25 °C This table is interactive. Users can sort columns by clicking on the headers.

Silane Reacting Radical Rate Constant (k, M⁻¹s⁻¹)
(Me₃Si)₃SiH ³BP 1.1 x 10⁸
Et₃SiH ³BP 1.3 x 10⁶
(Me₃Si)₃SiH t-BuO• 2.1 x 10⁸
Et₃SiH t-BuO• 1.1 x 10⁷

Data sourced from reference nih.gov. ³BP refers to the benzophenone triplet state.

The data indicates that the Si-H bond in tris(trimethylsilyl)silane is significantly more reactive towards hydrogen abstraction by these radicals compared to triethylsilane. This is attributed to the weaker Si-H bond in (Me₃Si)₃SiH, which has a bond dissociation energy approximately 11 kcal/mol less than that of Et₃SiH. researchgate.net This thermodynamic property makes tris(trimethylsilyl)silane an excellent hydrogen donor in radical chain reactions. researchgate.net

Addition Reactions of Silyl Radicals to Unsaturated Systems

The tris(trimethylsilyl)silyl radical readily adds to unsaturated systems like alkenes and alkynes in a process known as hydrosilylation. researchgate.netresearchgate.net This radical addition is a key step in a chain reaction mechanism where the silyl radical attacks the π-bond of the unsaturated compound. nih.govresearchgate.net This process is highly efficient and typically proceeds with high regioselectivity, yielding anti-Markovnikov products. researchgate.net The addition to prochiral alkenes that contain an ester group has been shown to be highly stereoselective. researchgate.net

The general mechanism involves the addition of the (Me₃Si)₃Si• radical to the double or triple bond, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from a molecule of tris(trimethylsilyl)silane, (Me₃Si)₃SiH, to give the final hydrosilylated product and regenerate the (Me₃Si)₃Si• radical, which continues the chain reaction. nih.gov

While the addition of many trialkylsilyl radicals to alkenes is typically an irreversible and exothermic reaction, it has been observed that the (Me₃Si)₃Si• radical can add reversibly to certain alkenes. researchgate.net The kinetics of the addition step have been quantified for various unsaturated substrates. nih.gov

Table 2: Rate Constants for the Addition of Silyl Radicals to Unsaturated Compounds This table is interactive. Users can sort columns by clicking on the headers.

Silyl Radical Substrate Rate Constant (kadd, M⁻¹s⁻¹)
(Me₃Si)₃Si• Styrene 1.5 x 10⁸
Et₃Si• Styrene 2.0 x 10⁸
(Me₃Si)₃Si• 1-Hexene 2.1 x 10⁷
Et₃Si• 1-Hexene 3.3 x 10⁷
(Me₃Si)₃Si• Methyl Acrylate 1.7 x 10⁸
Et₃Si• Methyl Acrylate 2.4 x 10⁸
(Me₃Si)₃Si• Acrylonitrile 2.5 x 10⁸
Et₃Si• Acrylonitrile 4.0 x 10⁸

Data sourced from reference nih.gov.

The data shows that the addition rates of the (Me₃Si)₃Si• radical are comparable to, though slightly slower than, those of the less sterically hindered triethylsilyl radical. nih.gov The reaction is successful for a variety of mono-, di-, and trisubstituted olefins, demonstrating its broad applicability. researchgate.net Furthermore, these radical additions can be coupled with subsequent reactions, such as carbon-carbon bond formation in the cyclization of dienes to produce silylated cycloalkanes. researchgate.net

Influence of Steric Hindrance on Reaction Pathways and Selectivity

Steric effects, which arise from the spatial arrangement of atoms, play a crucial role in dictating the course and selectivity of reactions involving the tert-butyl-tris(trimethylsilyl)silyl moiety. researchgate.netwikipedia.org Steric hindrance is the slowing of chemical reactions due to the sheer bulk of the groups involved. wikipedia.org This phenomenon is particularly pronounced with the tris(trimethylsilyl)silyl group, whose large size influences both intramolecular interactions and intermolecular reactions. researchgate.netwikipedia.org

In addition reactions to unsaturated systems, the steric bulk of the (Me₃Si)₃Si• radical is a primary factor controlling stereoselectivity. researchgate.net The preferred conformations of the intermediate carbon-centered radicals are governed by steric factors to minimize non-bonding interactions. researchgate.net For example, in the radical cyclization of certain dienes, the diastereomeric ratio of the products is significantly influenced by the bulkiness of substituents, which can enhance strain and favor the formation of a specific isomer. nih.gov An instance shows that while the bulk of an ester group may not significantly affect stereoselectivity, the bulkiness of a substituent at the 2-position can increase A¹,³ strain, thereby favoring the trans product with high selectivity. nih.gov

The sensitivity of reactions involving this group to steric factors is a recurring theme. researchgate.net For example, while tris(trimethylsilyl)silane reacts readily with many alkenes, its reactions can be impeded or follow different pathways when severe steric congestion is present in the substrate. researchgate.net This steric control can be exploited to direct reactions towards desired outcomes and prevent unwanted side-reactions. wikipedia.org The high stereoselectivity observed in additions to prochiral olefins is attributed to these steric origins, demonstrating how the bulky silyl group can effectively control the facial selectivity of the radical attack. researchgate.net

Advanced Synthetic Applications and Methodological Innovations Employing the Tert Butyl Tris Trimethylsilyl Silyl Scaffold

Strategic Use as a Bulky Protecting Group in Multi-Step Synthesis

The tris(trimethylsilyl)silyl group, sometimes referred to as the "hypersilyl" group, is characterized by its significant steric demand. researchgate.net This bulk is comparable to that of the tert-butyl group and is a direct consequence of the three trimethylsilyl (B98337) units bonded to a central silicon atom. researchgate.net This steric hindrance is a key feature exploited in its application as a protecting group, primarily for alcohols, where it can offer unique selectivity and stability compared to more common silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). nih.govgelest.com

The installation and removal of silyl protecting groups are fundamental operations in multi-step synthesis. The selectivity of these processes is largely governed by steric hindrance and the electronic nature of the silyl group and the substrate. libretexts.org While the TTMSS group itself is not as commonly used for protection as smaller silyl groups, the principles of silyl ether chemistry provide a clear framework for its potential selectivity.

The rate of both silylation and desilylation is highly sensitive to the steric environment around the hydroxyl group. For protection, primary alcohols react much faster than secondary, which in turn are more reactive than tertiary alcohols. This allows for the selective protection of less hindered alcohols in a polyol system.

Deprotection selectivity relies on the stability of the silyl ether, which varies significantly with the substituents on the silicon atom. The stability of common silyl ethers towards acidic and basic conditions generally increases with steric bulk. wikipedia.org

Table 1: Relative Stability of Common Silyl Ethers

Silyl Ether Abbreviation Relative Stability to Acid Relative Stability to Base
Trimethylsilyl TMS 1 1
Triethylsilyl TES 64 10-100
tert-Butyldimethylsilyl TBS 20,000 ~20,000
Triisopropylsilyl TIPS 700,000 100,000

Data sourced from multiple sources. wikipedia.orgtotal-synthesis.com

The exceptionally large size of the TTMSS group would place it at the higher end of this stability spectrum, suggesting it would require harsh conditions for cleavage, making it a robust protecting group for sensitive stages of a synthesis. Deprotection is typically achieved using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), which effectively cleave the strong Si-O bond. organic-chemistry.org The significant steric hindrance of the TTMSS group would likely necessitate more forcing conditions or specialized reagents for its removal compared to a standard TBS group, thereby allowing for selective deprotection of smaller silyl ethers in its presence. gelest.com

Orthogonal protecting group strategies are crucial for the synthesis of complex molecules, allowing for the selective removal of one protecting group without affecting others. harvard.edu Silyl ethers play a vital role in these strategies due to their tunable stability. nih.gov An orthogonal relationship exists when one group is stable to the conditions used to cleave another, and vice-versa. harvard.edu

A synthetic plan could involve using a labile TMS group, a moderately stable TBS group, and a highly robust TTMSS or TIPS group on different hydroxyls within the same molecule. The TMS group could be removed under mild acidic conditions that leave the TBS and TTMSS ethers intact. Subsequently, the TBS group could be cleaved with a standard TBAF protocol, while the more sterically hindered and stable TTMSS ether would remain, requiring more vigorous conditions for its eventual removal. This hierarchical deprotection scheme allows for the sequential unmasking and reaction of different functional groups.

Table 2: Orthogonal Deprotection Scheme Example

Protecting Group Cleavage Reagent/Condition Effect on Other Groups
Trimethylsilyl (TMS) Mild acid (e.g., Acetic Acid/H₂O) or K₂CO₃/MeOH TBS, TIPS, TTMSS stable
tert-Butyldimethylsilyl (TBS) TBAF in THF TIPS, TTMSS stable

This table illustrates a general strategy based on established silyl ether chemistry principles. wikipedia.orgtotal-synthesis.comharvard.edu

Influence on Diastereoselective and Enantioselective Transformations

The tris(trimethylsilyl)silyl scaffold, primarily through the use of tris(trimethylsilyl)silane (B43935) [(Me₃Si)₃SiH] as a radical mediator, has a profound impact on the stereochemical outcome of various reactions. It serves as a less toxic and often more selective alternative to traditional reagents like tributyltin hydride. organic-chemistry.orgorgsyn.org

Radical cyclizations are a powerful method for forming cyclic systems. The stereochemical outcome of these reactions can be difficult to control. However, studies have shown that using tris(trimethylsilyl)silane as the hydrogen atom donor can significantly enhance diastereoselectivity. organic-chemistry.org

In the synthesis of 2,4-disubstituted piperidines, the cyclization of 6-aza-8-bromooct-2-enoate precursors mediated by tributyltin hydride resulted in modest diastereomeric ratios. In a remarkable improvement, switching the mediator to tris(trimethylsilyl)silane led to a dramatic increase in the proportion of the trans isomer, with diastereomeric ratios reaching as high as 99:1. nih.gov This enhancement is attributed to the steric bulk of the (Me₃Si)₃Si• radical and the silane (B1218182), which influences the transition state geometry of the hydrogen atom transfer step.

Table 3: Comparison of Mediators in Piperidine Synthesis

Substrate Radical Mediator Diastereomeric Ratio (trans:cis) Reference
Bromo-enoate 4a Bu₃SnH 80:20 nih.gov
Bromo-enoate 4a (Me₃Si)₃SiH 99:1 nih.gov
Bromo-enoate 4c Bu₃SnH 83:17 nih.gov

Furthermore, enantioselective radical cyclizations have been achieved by combining tris(trimethylsilyl)silane with chiral Lewis acids. nih.gov The Lewis acid coordinates to the substrate, creating a chiral environment that biases the cyclization to favor one enantiomer.

Tris(trimethylsilyl)silane is widely used for the reduction of functional groups via a radical mechanism. core.ac.uk The stereochemical course of these reductions can be highly dependent on the reaction conditions and the nature of the radical trap. The slow hydrogen-donating ability of (Me₃Si)₃SiH compared to Bu₃SnH can allow a transient radical intermediate to equilibrate to its more thermodynamically stable conformation before being quenched, leading to higher stereoselectivity. orgsyn.org

In the reductive radical cyclization of an N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide, employing tris(trimethylsilyl)silane under UV irradiation afforded the corresponding pyrrolidine (B122466) with a cis/trans ratio of 10:1, which was superior to the outcome of thermal cyclization. organic-chemistry.org This demonstrates the ability of the TTMSS-based reagent system to control the stereochemistry in the formation of heterocyclic rings.

Application in Cascade and Tandem Reactions for Complex Molecule Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a single event initiates a sequence of transformations to rapidly build molecular complexity from simple starting materials without isolating intermediates. wikipedia.orgrsc.org Tris(trimethylsilyl)silane has proven to be an excellent reagent for initiating and propagating radical-based cascade sequences. nih.gov

For instance, treatment of an acyclic selenoether with tris(trimethylsilyl)silane can initiate a cascade involving two consecutive reductive cyclizations. An initial 7-exo acyl radical cyclization is followed by a 6-exo or 5-exo alkyl radical cyclization, proceeding with high yields and excellent diastereoselectivity to form tricyclic structures as single diastereomers. nih.gov This highlights the capacity of (Me₃Si)₃SiH to mediate complex, multi-step transformations in a single synthetic operation.

More recently, visible-light-promoted intramolecular reductive cyclizations using tris(trimethylsilyl)silane have been developed for the synthesis of indoles and oxindoles. This metal- and additive-free photochemical process is efficient and tolerates a broad range of functional groups, enabling the practical synthesis of functionalized nitrogen heterocycles in high yields under mild conditions. rsc.org The use of light to generate the initial radical provides a green and controlled method for initiating these powerful cascade reactions. nih.gov

Role in Polymerization Chemistry (e.g., as a monomer unit, or influencing polymer architecture)

The tris(trimethylsilyl)silyl group and its analogs play a significant role in polymerization chemistry, acting both as influential additives that control polymerization kinetics and as monomer units that impart specific properties to the resulting polymers.

As a co-initiator, tris(trimethylsilyl)silane (TTMSS) has been investigated in dental adhesive formulations. nih.govnih.gov In visible-light induced free radical polymerization of methacrylate-based dental resins, TTMSS can act as a substitute for traditional amine-type co-initiators. nih.govnih.gov Its presence influences the polymerization kinetics, with studies showing that an increase in TTMSS concentration can lead to an increased rate of polymerization and a higher degree of conversion of the carbon-carbon double bonds. nih.govnih.gov This allows for the adjustment of the maximum polymerization rate, leading to a more homogenous polymer network structure. nih.govnih.gov The high reactivity of the silyl radical generated from TTMSS towards addition to double bonds and its low ionization potential are key to its effectiveness in both free radical and free radical promoted cationic polymerizations. nih.gov

Beyond its role as a reaction mediator, silyl-functionalized molecules can be directly incorporated as monomer units to tailor polymer architecture and properties. A notable example is 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (B99206) (TRIS), a monomer widely used in the contact lens industry. segla.com.au The incorporation of TRIS into copolymers imparts significant oxygen permeability, a crucial property for contact lens materials. segla.com.au However, as a homopolymer, poly(TRIS) has limitations such as being difficult to machine and having poor wettability. segla.com.au Therefore, it is typically used in co- and ter-polymeric formulations with hydrophilic monomers to create materials with optimized properties. segla.com.au The synthesis of TRIS macromers using techniques like catalytic chain transfer polymerization allows for the creation of complex polymer architectures such as star, block, or graft structures. segla.com.au

The steric bulk of the tris(trimethylsilyl)silyl (TTS) group also plays a crucial role in influencing polymer architecture. researchgate.net In polymerization reactions catalyzed by complexes containing a TTS group, the steric hindrance of this bulky substituent can affect the polymerization rate and the molecular weight of the resulting polymer. researchgate.net For instance, the use of a zirconium complex with a TTS-substituted cyclopentadienyl (B1206354) ligand for polymerization resulted in a polymer with a maximized molecular weight compared to catalysts with less bulky substituents. researchgate.net This demonstrates the utility of the TTMSS scaffold in controlling polymer chain growth and achieving desired molecular weights.

Table 1: Influence of Tris(trimethylsilyl)silane and its Analogs in Polymerization

Compound/Group Role in Polymerization Effect on Polymer Properties/Architecture Application Example
Tris(trimethylsilyl)silane (TTMSS) Co-initiator Adjusts polymerization rate, leads to a more homogenous network. nih.govnih.gov Dental adhesives nih.govnih.gov
3-[Tris(trimethylsilyloxy)silyl]propyl methacrylate (TRIS) Monomer Imparts high oxygen permeability. segla.com.au Contact lenses segla.com.au
Tris(trimethylsilyl)silyl (TTS) group Steric controller Influences polymerization rate and maximizes polymer molecular weight. researchgate.net Catalysis of polymerization researchgate.net

Exploration in Surface Chemistry and Materials Science (e.g., for generating highly ordered or sterically controlled surfaces)

The application of organosilanes in surface chemistry and materials science is well-established, particularly for the formation of self-assembled monolayers (SAMs) that modify the properties of substrates. While specific research on the use of tert-butyl-tris(trimethylsilyl)silane for creating highly ordered surfaces is not extensively documented in the reviewed literature, the principles governing the formation of SAMs with other silanes provide a strong indication of its potential in this area.

The formation of ordered and stable silane layers on surfaces like silicon wafers is a complex process influenced by the nature of the silane and the reaction conditions. bioforcenano.com Organosilanes attach to hydroxyl-terminated surfaces through the formation of robust Si-O-Si bonds. bioforcenano.com The structure and ordering of the resulting monolayer are highly dependent on the silane's molecular structure, including the nature of its headgroup and the length and branching of its alkyl chains.

Research on various trialkoxysilanes has shown that those with longer carbon chains, such as octadecyl- and decyl-silanes, tend to form more relatively ordered monolayers compared to those with shorter or branched chains. mpg.de The formation of these ordered layers often follows a process where the molecules initially lie down on the surface and then transition to a more upright, ordered orientation as the surface coverage increases. mpg.de This self-organization is driven by intermolecular interactions between the alkyl chains.

The bulky nature of the tris(trimethylsilyl)silyl group suggests that it could be a powerful tool for creating sterically controlled surfaces. The large volume occupied by this group would inherently limit the packing density of molecules on a surface, potentially leading to the formation of layers with well-defined spacing and reduced intermolecular interactions. This steric hindrance can be exploited to control the accessibility of the surface and to create specific binding sites.

While direct evidence for the use of this compound in creating highly ordered surfaces is limited in the available literature, the established principles of SAM formation suggest its potential for such applications. The combination of its bulky nature and the strong anchoring of the silane group to oxide surfaces makes it a promising candidate for the development of advanced materials with precisely controlled surface properties. Further research in this area could unveil novel applications in fields such as nanoelectronics, sensor technology, and biocompatible coatings.

Table 2: Factors Influencing the Ordering of Silane Self-Assembled Monolayers

Factor Influence on Ordering Example
Alkyl Chain Length Longer chains generally lead to more ordered monolayers due to increased van der Waals interactions. mpg.de Octadecylsilane forms more ordered SAMs than propylsilane. mpg.de
Branching of Alkyl Chain Branched chains can disrupt packing and lead to less ordered films. mpg.de Branched silanes can result in poorly ordered SAMs. mpg.de
Steric Bulk of Headgroup Large headgroups can control intermolecular spacing and surface density. The tris(trimethylsilyl)silyl group is a bulky headgroup. researchgate.net
Reaction Conditions Factors like solvent, temperature, and concentration affect the kinetics and thermodynamics of SAM formation. bioforcenano.com The concentration of the silane solution can influence the rate of surface coverage. bioforcenano.com

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Routes

The push towards environmentally benign chemical processes is a major driver of contemporary research. While tris(trimethylsilyl)silane (B43935) is itself considered a "green" reagent because it replaces more toxic compounds, future research is focusing on making its use and synthesis even more sustainable. wikipedia.orgorganic-chemistry.org

One promising area is the use of visible-light-promoted reactions. A recently developed protocol utilizes tris(trimethylsilyl)silane and visible light for the intramolecular reductive cyclization to produce indoles and oxindoles. rsc.org This method is notable for being metal- and additive-free, proceeding under mild photochemical conditions with high yields and tolerance for a wide array of functional groups. rsc.org Such light-mediated processes reduce energy consumption and avoid the need for metal catalysts, aligning with the principles of green chemistry.

Mechanochemistry, which involves reactions conducted by grinding or milling, offers another sustainable alternative to traditional solvent-based synthesis. birmingham.ac.uk Research into the use of tris(trimethylsilyl)silane in safe and efficient radical-based reduction and hydrosilylation reactions within microreactors also points towards a more sustainable future. dntb.gov.ua These flow-chemistry approaches can offer better control, improved safety, and reduced waste compared to batch processes.

Further research is anticipated in the following areas:

Catalyst-Free Syntheses: Expanding the scope of visible-light-induced reactions with tris(trimethylsilyl)silane to a broader range of chemical transformations.

Solvent-Free Reactions: Investigating more mechanochemical applications to minimize solvent waste.

Renewable Feedstocks: Exploring synthetic pathways to tris(trimethylsilyl)silane itself that originate from renewable resources, moving away from traditional reliance on fossil-fuel-derived precursors.

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced in situ spectroscopic techniques, which monitor reactions as they happen without altering the system, are invaluable tools.

For reactions involving tris(trimethylsilyl)silane, spectrophotometric methods have been employed to determine absolute rate constants for its reaction with various radical species. For instance, the reaction rates with diarylaminyl radicals were measured by monitoring the catalytic effect of the corresponding amines on the reaction of a stable phenoxyl radical with the silane (B1218182). nih.gov This provides deep mechanistic insight into the hydrogen abstraction process. nih.gov

Future opportunities lie in the broader application of time-resolved in situ (TRIS) monitoring techniques. birmingham.ac.uk Methods like in situ Raman spectroscopy and synchrotron X-ray diffraction could be adapted to monitor reactions involving tris(trimethylsilyl)silane in real-time. birmingham.ac.uk This would be particularly beneficial for:

Mechanochemical Reactions: Providing direct insight into reaction pathways and the formation of intermediates during milling processes. birmingham.ac.uk

Photochemical Reactions: Tracking the generation and consumption of transient radical species under irradiation.

Polymerization Processes: Monitoring monomer conversion and polymer chain growth in real-time during radical polymerizations mediated by tris(trimethylsilyl)silane. nih.gov

The table below summarizes key kinetic data obtained through spectroscopic monitoring, highlighting the reactivity of tris(trimethylsilyl)silane.

Reacting Radical SpeciesTechniqueTemperature (K)Rate Constant (M⁻¹s⁻¹)
Tri-tert-butylphenoxyl (ArO•)Spectrophotometry321-383Low, 3 orders of magnitude lower than aminyl radicals
Diphenylaminyl (Ph₂N•)Catalysis/Spectrophotometry364.2~50

This data illustrates the differential reactivity of (Me₃Si)₃SiH, which can be precisely quantified using in situ techniques. nih.gov

Expansion of Catalytic Applications with Designed Silyl (B83357) Ligands

The tris(trimethylsilyl)silyl group, also known as the "hypersilyl" group, can be deprotonated to form the corresponding silyl anion, (Me₃Si)₃Si⁻. wikipedia.org This bulky and electron-donating ligand has been used to prepare a variety of coordination complexes with transition metals and main group elements. wikipedia.orgresearchgate.net The unique steric and electronic properties of the hypersilyl ligand can be harnessed to develop novel catalysts.

Future research is directed towards designing and synthesizing transition metal complexes bearing tailored hypersilyl-type ligands for specific catalytic applications. The steric bulk of the ligand can create a unique coordination environment around the metal center, potentially leading to enhanced selectivity in catalytic transformations.

Potential areas for expansion include:

Cross-Coupling Reactions: The related compound tris(trimethylsilyl)silanol has been shown to be an excellent reagent in copper/photoredox-catalyzed trifluoromethylation reactions. sigmaaldrich.com This suggests that catalysts incorporating the (Me₃Si)₃Si- moiety could be effective in other cross-coupling reactions, such as those used in the formation of carbon-carbon and carbon-heteroatom bonds.

Hydrosilylation: While tris(trimethylsilyl)silane is a reagent for hydrosilylation, catalysts incorporating its derivative ligand could offer improved activity and selectivity for the hydrosilylation of a wider range of unsaturated substrates like alkenes, alkynes, and carbonyls. core.ac.uksigmaaldrich.com

Polymerization: Designing catalysts for olefin polymerization that can control polymer tacticity and molecular weight distribution through the steric influence of hypersilyl ligands.

Interdisciplinary Research in Nanoscience and Supramolecular Chemistry

The unique structural properties of tris(trimethylsilyl)silane and its derivatives make them attractive building blocks for materials science, nanoscience, and supramolecular chemistry. The bulky, well-defined, three-dimensional structure of the tris(trimethylsilyl)silyl group can be exploited to construct novel molecular architectures. researchgate.net

In nanoscience , the (Me₃Si)₃Si- group can act as a bulky stabilizing ligand for nanoparticles, preventing aggregation and controlling their size and shape during synthesis. Its silicon-rich structure also makes it a potential precursor for silicon-based nanomaterials.

In supramolecular chemistry , the defined shape of the molecule could be used to direct the self-assembly of complex structures. Non-covalent interactions involving the methyl groups of the trimethylsilyl (B98337) fragments could be engineered to form host-guest complexes or extended molecular networks.

Emerging opportunities include:

Surface Modification: Grafting tris(trimethylsilyl)silane or its derivatives onto surfaces to create materials with tailored properties, such as hydrophobicity or specific reactivity. researchgate.net

Dendrimer Chemistry: Using the tris(trimethylsilyl)silyl unit as a core or branching point for the synthesis of silicon-based dendrimers and hyperbranched polymers.

Molecular Scaffolding: Employing the rigid and bulky nature of the group to build complex three-dimensional scaffolds for applications in molecular recognition and catalysis.

Q & A

Q. How do high-pressure conditions affect the monoclinic phase stability of this compound compared to thermal transitions?

  • Methodological Answer :
  • Diamond Anvil Cell (DAC) : Apply pressure (0.1–0.3 GPa) while monitoring via Raman spectroscopy.
  • Results : Phase transition at 0.13 GPa (vs. thermal transition at 230 K) shows isomorphic monoclinic structures. Hysteresis loops indicate metastable states .

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